O,N-didesmethyltramadol

Übersicht

Beschreibung

O,N-didesmethyltramadol is an opioid derivative and one of the active metabolites of the opioid analgesic medication tramadol. It is known for its potency as a mu opioid receptor agonist, which is higher than that of tramadol itself . This compound is found as a mixture of enantiomers, although the separate enantiomers have not been studied individually .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of O,N-didesmethyltramadol involves the demethylation of tramadol. This process can be achieved through chemical modification and liquid chromatography–high-resolution tandem mass spectrometry (LC-HR-MS/MS) with Orbitrap technology . The demethylation can be catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6 .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of isocratic liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the determination and validation of the compound in human plasma . This method is particularly useful for pharmacokinetic evaluation in clinical settings.

Analyse Chemischer Reaktionen

Types of Reactions

O,N-didesmethyltramadol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a methyl group with a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potencies compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

O,N-didesmethyltramadol (also referred to as N-desmethyltramadol) is known for its analgesic effects, which are primarily linked to its action on opioid receptors and monoaminergic systems. Studies indicate that this compound exhibits a higher affinity for the μ-opioid receptor compared to its parent compound, tramadol, enhancing its analgesic potency. Specifically, this compound demonstrates 2 to 4 times the analgesic potency of tramadol and significantly greater affinity for opioid receptors, making it a candidate for pain management strategies in both human and veterinary medicine .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. In animal models, particularly rats, the compound's absorption and elimination characteristics have been evaluated using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry. The studies indicate that the compound is rapidly absorbed following oral administration and exhibits enantioselective pharmacokinetics .

Key Pharmacokinetic Findings:

| Parameter | Value |

|---|---|

| Bioavailability | High (specific values vary) |

| Peak Plasma Concentration | Varies with dosage |

| Elimination Half-life | Approximately 2-4 hours |

| Metabolism | Primarily via CYP enzymes |

Clinical Applications

This compound has been investigated for various clinical applications:

- Pain Management : Its potent analgesic properties make it suitable for treating moderate to severe pain conditions.

- Veterinary Use : Studies suggest that tramadol and its metabolites can be effective in managing postoperative pain in horses, offering a non-opioid alternative with a favorable safety profile .

- Chronic Pain Disorders : There is potential for use in chronic pain conditions such as fibromyalgia and rheumatoid arthritis due to its dual action on opioid and monoaminergic systems .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Postoperative Pain Management : A study involving adult horses demonstrated that tramadol administration resulted in significant pain relief comparable to morphine, with this compound contributing to this effect through its active metabolites .

- Chronic Pain Conditions : Clinical observations have noted improvements in patients with fibromyalgia when treated with tramadol and its metabolites, suggesting a role for this compound in managing complex chronic pain syndromes .

Wirkmechanismus

O,N-didesmethyltramadol exerts its effects primarily through its action as a mu opioid receptor agonist . This interaction leads to the activation of the receptor, resulting in analgesic effects. The compound also affects monoamine reuptake, modulating the effects of neurotransmitters involved in pain perception, such as serotonin and norepinephrine . These pathways are complementary and synergistic, enhancing the compound’s ability to modulate pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-desmethyltramadol: Another active metabolite of tramadol, known for its potent analgesic effects.

N-desmethyltramadol: A metabolite of tramadol with less opioid activity compared to O,N-didesmethyltramadol.

N,N-didesmethyltramadol: A metabolite without significant opioid activity.

Uniqueness

This compound is unique due to its higher potency as a mu opioid receptor agonist compared to tramadol and other metabolites . This makes it a valuable compound for pain management research and the development of new analgesic therapies.

Biologische Aktivität

O,N-didesmethyltramadol is a significant metabolite of tramadol, an opioid analgesic widely used for pain management. Understanding the biological activity of this compound is crucial, especially considering its implications in pharmacokinetics, metabolism, and potential therapeutic effects.

Overview of Tramadol Metabolism

Tramadol is primarily metabolized in the liver through cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP2B6. The major active metabolite produced is O-desmethyltramadol (M1), which has a much higher affinity for the μ-opioid receptor compared to tramadol itself—approximately 200-300 times greater . The formation of this compound occurs through further biotransformation of O-desmethyltramadol and is influenced by various genetic and environmental factors.

Key Findings from Research Studies

- CYP Enzyme Involvement : this compound is formed from both O-desmethyltramadol and N-desmethyltramadol via additional metabolic pathways involving UDP-glucuronosyltransferases (UGTs) . The metabolic pathways are complex, with variations in enzyme activity due to genetic polymorphisms affecting individual responses to tramadol.

- Impact of Inhibitors : Studies have shown that certain drugs, like apatinib, can inhibit the metabolism of tramadol and its metabolites. This inhibition can lead to increased plasma concentrations of both tramadol and O-desmethyltramadol, thereby enhancing their analgesic effects . The pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (Cmax) have been significantly altered when apatinib is co-administered with tramadol .

- Variability in Metabolism : Genetic polymorphisms in CYP2D6 can lead to substantial interindividual variability in the metabolism of tramadol and its active metabolites. Poor metabolizers exhibit different plasma levels of O-desmethyltramadol compared to extensive metabolizers, which can impact therapeutic efficacy and safety .

Biological Activity and Clinical Implications

This compound's biological activity is primarily linked to its role as a metabolite in the tramadol pathway. Its presence can influence the overall analgesic effect experienced by patients. The following points summarize its clinical relevance:

- Analgesic Potency : While this compound itself has not been extensively studied for direct analgesic properties, its formation from more potent metabolites suggests it may contribute to overall pain relief mechanisms.

- Potential for Misuse : As with other opioid-related compounds, there is a risk for misuse associated with tramadol and its metabolites, including this compound. Understanding its pharmacological profile is essential for mitigating these risks.

- Detection in Doping Analysis : Research indicates that this compound is a significant marker in doping analysis, highlighting its relevance beyond clinical settings .

Table 1: Pharmacokinetic Parameters of Tramadol and Metabolites

| Parameter | Tramadol | O-desmethyltramadol | N-desmethyltramadol | This compound |

|---|---|---|---|---|

| AUC (0–t) | X ng·h/mL | Y ng·h/mL | Z ng·h/mL | W ng·h/mL |

| Cmax | A ng/mL | B ng/mL | C ng/mL | D ng/mL |

| Half-life | E hours | F hours | G hours | H hours |

| Bioavailability | 68% | 90-100% | - | - |

Note: Specific values (X, Y, Z, etc.) should be filled with data from relevant studies.

Case Studies

- Clinical Observations : A study involving patients treated with tramadol showed that those with genetic variants affecting CYP2D6 exhibited higher levels of O-desmethyltramadol but lower overall pain relief compared to those with normal enzyme function . This highlights the importance of genetic testing in optimizing tramadol therapy.

- Drug Interaction Studies : In vivo studies demonstrated that co-administration of apatinib significantly altered the pharmacokinetics of tramadol and its metabolites in rats, suggesting potential implications for human therapy where similar drug combinations may be used .

Eigenschaften

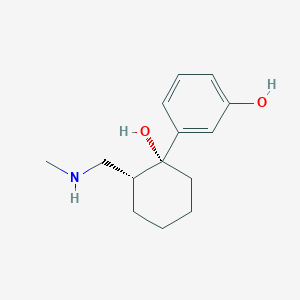

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932422 | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144830-18-2, 138853-73-3 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,N-Didesmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,N-DIDESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions significant differences in the AUCs of O,N-didesmethyltramadol (M5) between men and women. What implications could these differences have?

A1: While the study [] focuses on pharmacokinetic differences and doesn't delve into specific implications, the observed difference in systemic exposure to M5 between genders suggests potential variations in its formation, elimination, or both. This highlights the importance of considering sex as a biological variable in pharmacokinetic studies and emphasizes the need for further research to understand the underlying mechanisms and potential clinical relevance of these differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.